2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Solid-Phase Peptide Synthesis Fmoc Chemistry Arginine Protection

Procure 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) for solid-phase peptide synthesis where regulatory filings and validated processes demand Pmc chemistry. Its 1–3 hour TFA deprotection window and medium electrophile persistence (~hundreds of ms) offer a controlled, predictable side-reaction risk—lower than Mtr yet higher than Pbf. This established profile eliminates re-validation burden when switching from validated Pmc-based processes, ensuring operational continuity in legacy peptide manufacturing.

Molecular Formula C14H19ClO3S
Molecular Weight 302.8 g/mol
CAS No. 112160-39-1
Cat. No. B056402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
CAS112160-39-1
Molecular FormulaC14H19ClO3S
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C
InChIInChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3
InChIKeyUXUOVYKDMGFUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (PMC-Cl, CAS 112160-39-1) – Technical Specification and Baseline Identification


2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (CAS 112160-39-1), also referred to as PMC-Cl or Pmc chloride, is a sulfonyl chloride reagent with the molecular formula C₁₄H₁₉ClO₃S and a molecular weight of 302.82 g/mol [1]. It is a solid with a reported melting point of 77–82 °C and a typical commercial purity specification of ≥97.0% (HPLC) . The compound features a fully methylated chroman (benzodihydropyran) ring bearing a reactive sulfonyl chloride functional group at the 6-position, making it an electrophilic reagent suitable for nucleophilic substitution reactions .

Why 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride Cannot Be Interchanged with Alternative Arginine Sulfonyl Chloride Reagents


In solid-phase peptide synthesis (SPPS), the selection of an arginine side-chain protecting group directly determines deprotection kinetics, side-reaction profiles, and ultimately crude peptide purity. Sulfonyl chloride reagents such as Mtr-Cl, Pmc-Cl, Pbf-Cl, and MIS-Cl all generate aryl-sulfonyl electrophiles upon TFA cleavage, but their substituent patterns dramatically alter electrophile lifetime and scavenger trapping efficiency [1]. Consequently, substitution without validation introduces uncontrolled variability in product quality. The following evidence quantifies precisely where 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) sits relative to its closest alternatives, enabling procurement decisions grounded in measurable performance differences rather than vendor claims.

Quantitative Differentiation Evidence for 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl) vs. Comparator Reagents


Acidolytic Deprotection Kinetics: Pmc-Cl vs. Pbf-Cl in Fmoc-SPPS

Pmc-Cl-derived protection (Pmc group) requires 3–4 hours for complete TFA-mediated removal, whereas the Pbf group (from Pbf-Cl) is fully deprotected in approximately 1 hour under milder acidic conditions [1]. The longer deprotection time for Pmc is attributed to the chroman ring's sp³ oxygen donor character, which stabilizes the aryl-sulfonyl electrophile to an intermediate extent compared to the more labile benzofuran (sp²) system in Pbf [2].

Solid-Phase Peptide Synthesis Fmoc Chemistry Arginine Protection

Relative Electrophile Persistence and Side-Reaction Risk: Pmc vs. Mtr, Pbf, and MIS

During TFA acidolysis, sulfonyl protecting groups release electrophilic aryl-SO₂⁺ species whose lifetimes dictate side-reaction frequency. Mtr (p-methoxy-trimethylphenyl) produces electrophiles persisting for ~seconds, Pmc (chromanyl) ~hundreds of ms, Pbf (benzofuranyl) ~tens of ms, and MIS (dimethoxyindole) ~ms or less [1]. Consequently, Pmc occupies an intermediate risk profile relative to Mtr (higher risk) and Pbf/MIS (lower risk).

Peptide Chemistry Side-Reaction Control Deprotection Optimization

Sequence-Dependent Side-Reaction Propensity: Pmc Transfer to Tryptophan

The extent of Pmc protecting group transfer from the Arg guanidino group to Trp side chains depends on the spatial proximity of these residues in the peptide sequence. When Arg and Trp are separated by exactly one intervening amino acid, Pmc transfer is most pronounced and cannot be completely prevented even with optimized scavenger cocktails [1]. This sequence-dependent behavior contrasts with the MIS (1,2-dimethylindole-3-sulfonyl) group, which demonstrates compatibility with Trp-containing peptides without analogous transfer [2].

Peptide Synthesis Tryptophan Modification Sequence Optimization

Core Chroman Scaffold Oxidation Kinetics: Enzymatic Reactivity of the 6-Hydroxy Analog

The 6-hydroxy analog of the target compound (6-hydroxy-2,2,5,7,8-pentamethylchroman, Trolox C without the carboxyl group) was compared to Trolox C and α-tocopherol for oxidation by horseradish peroxidase (HRP). Rate constants for the rate-determining step decreased in the order: 6-hydroxy-2,2,5,7,8-pentamethylchroman > Trolox C > α-tocopherol [1]. Final oxidation products (quinoid forms) were obtained quantitatively for both chroman analogs, whereas α-tocopherol gave α-tocopherol quinone in very low yield, indicating distinct oxidative fate pathways [1].

Antioxidant Chemistry Enzymatic Oxidation Vitamin E Analogs

Cost and Accessibility: Pmc-Cl vs. Alternative Protecting Group Reagents

In a 2024 patent for N6-(benzyloxycarbonyl)-N2-methyl-L-lysine synthesis, the authors explicitly note that 'Pmc-Cl (CAS: 112160-39-1) is expensive and difficult to obtain' and therefore opted for o-nitrobenzenesulfonyl chloride as a cheaper, readily available alternative [1]. This direct qualitative assessment establishes a procurement trade-off: Pmc-Cl offers the defined deprotection kinetics and side-reaction profile documented above, but at a premium cost and with constrained commercial availability.

Process Chemistry Cost Analysis Scale-Up Feasibility

Procurement-Validated Application Scenarios for 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride


Fmoc-Solid-Phase Peptide Synthesis (SPPS) of Arginine-Containing Sequences Where Extended TFA Deprotection Is Tolerated

Pmc-Cl is used to prepare Fmoc-Arg(Pmc)-OH building blocks for SPPS . The Pmc group is removed by TFA in 1–3 hours . This extended deprotection window, compared to the ~1 hour required for Pbf-Cl, makes Pmc appropriate for sequences that are not acid-sensitive and where the intermediate electrophile persistence (~hundreds of ms) presents an acceptable side-reaction risk profile [1]. The primary utility, as described in EP0293073A1, is the protection of basic functional amino groups such as amidines and guanidines, with Pmc being made by sulphonation of 2,2,5,7,8-pentamethylchroman using chlorosulphonic acid [2].

Legacy Peptide Manufacturing Processes and Established cGMP Workflows Using Pmc-Based Protection

Pmc-Cl and its derivatives persist in established peptide manufacturing workflows, particularly for legacy products where process validation and regulatory filings were completed using Pmc chemistry. The intermediate side-reaction frequency (medium risk, between Mtr-high and Pbf-low) is a known and controlled variable in these validated processes. Switching to alternative protecting groups would require re-validation, making continued procurement of Pmc-Cl a regulatory and operational necessity for such products.

Synthesis of Reduced Peptide Bond Pseudodipeptides (Glyψ[CH₂NH]Aaa)

Pmc-protected aminoesters have been specifically employed in Mitsunobu reactions for the synthesis of pseudodipeptides of the Glyψ[CH₂NH]Aaa type, with compatibility for subsequent SPPS demonstrated . This application leverages the Pmc group's stability under the Mitsunobu reaction conditions while retaining acid-labile deprotection capability for final product release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.